Cas no 1005558-05-3 (1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile)

1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile
- 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile(SALTDATA: FREE)
- 1-ethyl-5-methylpyrazole-4-carbonitrile
- AKOS B019535
- ART-CHEM-BB B019535
- ALBB-030528
- MFCD04050861
- STK305554
- AKOS000309841
- 1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL CYANIDE
- DTXSID60406423
- 1H-Pyrazole-4-carbonitrile, 1-ethyl-5-methyl-
- LS-10903
- 1005558-05-3
- BBL038398
- SCHEMBL19504919
-
- MDL: MFCD04050861
- インチ: InChI=1S/C7H9N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3H2,1-2H3
- InChIKey: UUXMDCWZGXWAHL-UHFFFAOYSA-N
- ほほえんだ: CCN1C(=C(C#N)C=N1)C
計算された属性
- せいみつぶんしりょう: 135.08000
- どういたいしつりょう: 135.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 41.6Ų
じっけんとくせい
- PSA: 41.61000
- LogP: 1.08308
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile セキュリティ情報
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B434285-50mg |
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile |
1005558-05-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB267356-10 g |
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile |
1005558-05-3 | 10g |
€407.40 | 2022-06-11 | ||
abcr | AB267356-1 g |
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile |
1005558-05-3 | 1g |
€122.60 | 2022-06-11 | ||
abcr | AB267356-10g |
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile; . |
1005558-05-3 | 10g |
€480.10 | 2024-04-21 | ||
TRC | B434285-500mg |
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile |
1005558-05-3 | 500mg |
$ 115.00 | 2022-06-07 | ||
abcr | AB267356-25g |
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile; . |
1005558-05-3 | 25g |
€1072.90 | 2024-04-21 | ||
1PlusChem | 1P0002S6-1g |
1H-Pyrazole-4-carbonitrile, 1-ethyl-5-methyl- |
1005558-05-3 | 95% | 1g |
$61.00 | 2025-02-18 | |
abcr | AB267356-5g |
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile; . |
1005558-05-3 | 5g |
€381.90 | 2024-04-21 | ||
A2B Chem LLC | AA02806-1g |
1-Ethyl-5-methyl-1h-pyrazole-4-carbonitrile |
1005558-05-3 | 95% | 1g |
$61.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1244938-1g |
1H-Pyrazole-4-carbonitrile, 1-ethyl-5-methyl- |
1005558-05-3 | 95% | 1g |
$125 | 2025-02-21 |
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrileに関する追加情報
1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1005558-05-3)
The compound 1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1005558-05-3) is a heterocyclic organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which are widely studied due to their unique electronic properties and structural versatility. The pyrazole ring serves as a foundational structure for numerous bioactive molecules, making this compound a valuable substrate for further functionalization and exploration in drug discovery.
The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product, aligning with the growing demand for sustainable chemical processes.
In terms of applications, pyrazole derivatives like this compound have shown promise in the development of agrochemicals, where they exhibit potent pesticidal activity against various insect pests and pathogens. Additionally, research has highlighted their potential as building blocks for advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). The cyano group at the 4-position of the pyrazole ring contributes to the compound's electronic properties, making it suitable for applications in optoelectronics.
Recent studies have also explored the biological activity of 1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile, particularly its anti-inflammatory and antioxidant properties. These findings suggest that the compound could be a lead molecule for developing novel therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related conditions. Furthermore, its ability to act as a ligand in metalloenzyme inhibition has opened new avenues in enzyme engineering and catalysis.
The structural flexibility of pyrazole derivatives allows for extensive modification to enhance their bioavailability and efficacy. For example, substituting the ethyl group with other alkyl chains or functional groups can significantly alter the compound's pharmacokinetic properties. Such modifications are currently being investigated in preclinical studies to optimize its therapeutic potential.
In conclusion, 1-Ethyl-5-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1005558-05-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and biological research, positions it as a key player in future innovations within the fields of chemistry, pharmacology, and materials science.
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